molecular formula C10H16N2O B13261946 2-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-ol

2-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-ol

Cat. No.: B13261946
M. Wt: 180.25 g/mol
InChI Key: XCRGFZRJTPRDSW-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-ol is a chemical compound that features a cyclopentane ring substituted with a hydroxyl group and an imidazole ring. The imidazole ring is further substituted with an ethyl group. This compound is of interest due to its unique structure, which combines the properties of cyclopentane and imidazole rings, making it a valuable molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-ol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Alkylation: The imidazole ring is then alkylated with ethyl halides to introduce the ethyl group at the nitrogen position.

    Cyclopentane Ring Formation: The cyclopentane ring can be formed through a cyclization reaction involving a suitable precursor, such as a diene or a halogenated cyclopentane derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The imidazole ring can be reduced to an imidazoline ring using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl group on the imidazole ring can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Imidazoline derivatives.

    Substitution: Various alkyl or aryl imidazole derivatives.

Scientific Research Applications

2-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-imidazol-1-yl)ethanol: Similar structure but with an ethanol group instead of a cyclopentane ring.

    2-(1H-benzo[d]imidazol-2-yl)acetate: Contains a benzoimidazole ring and an acetate group.

    1-ethyl-1H-imidazole: Lacks the cyclopentane ring and hydroxyl group.

Uniqueness

2-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-ol is unique due to the combination of a cyclopentane ring, an imidazole ring, and a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-(1-ethylimidazol-2-yl)cyclopentan-1-ol

InChI

InChI=1S/C10H16N2O/c1-2-12-7-6-11-10(12)8-4-3-5-9(8)13/h6-9,13H,2-5H2,1H3

InChI Key

XCRGFZRJTPRDSW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C2CCCC2O

Origin of Product

United States

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